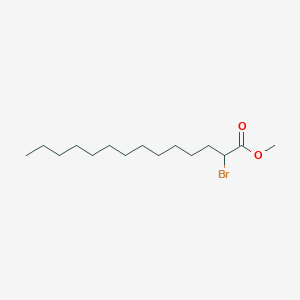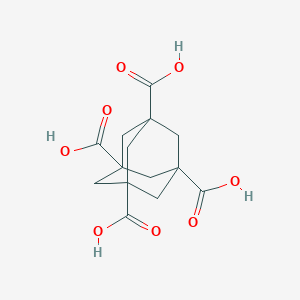
Adamantan-1,3,5,7-tetracarbonsäure
Übersicht
Beschreibung
Adamantane-1,3,5,7-tetracarboxylic acid (ATA) is an important member of the adamantane family of compounds. It is a white crystalline solid that is insoluble in water and has a melting point of about 335°C. ATA is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other materials. ATA has been studied extensively for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Wasserstoffgebundene organische Gerüste (HOFs)
Adamantan-1,3,5,7-tetracarbonsäure dient als tetraedrischer Verknüpfungspunkt beim Aufbau von HOFs . Diese Gerüste werden durch intermolekulare Wasserstoffbrückenbindungen gebildet und sind analog zu metallorganischen Gerüsten (MOFs) und kovalenten organischen Gerüsten (COFs). Die tetraedrische Symmetrie von this compound ermöglicht die Kristallisation in komplizierte Netzwerke, wie zum Beispiel ein fünfmal durchdrungenes Diamant-Kubik-Netzwerk, wobei die Adamantaneinheiten durch ihre Carbonsäuregruppen über Wasserstoffbrückenbindungen verknüpft sind .
Dendrimer-Kern
Die Struktur der Verbindung macht sie zum idealen Kern für Dendrimere . Dendrimere sind hochverzweigte, sternförmige Makromoleküle mit zahlreichen Anwendungen, darunter Arzneistoffträgersysteme, Genübertragungsträger und die Gestaltung von Nanobauelementen. Die vier Carbonsäuregruppen von this compound bieten mehrere Anbindungspunkte, was sie zu einem vielseitigen Kern für den Aufbau dieser komplexen molekularen Architekturen macht .
Arzneimittelentwicklung
In der pharmazeutischen Forschung kann die einzigartige Struktur von this compound für die Arzneimittelentwicklung genutzt werden. Ihre Fähigkeit, stabile, wohldefinierte Strukturen zu bilden, kann bei der Gestaltung neuer Arzneimittelmoleküle mit spezifischen Zielfähigkeiten helfen. Das Gerüst der Verbindung kann verwendet werden, um neuartige Arzneimittelträgersysteme zu schaffen, die komplexe biologische Umgebungen durchqueren können .
Materialwissenschaften
Die Verbindung findet Anwendungen in den Materialwissenschaften, insbesondere bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften. Ihr robustes Gerüst kann verwendet werden, um Materialien mit erhöhter Festigkeit, Flexibilität oder anderen gewünschten physikalischen Eigenschaften zu schaffen. Dies kann zu Fortschritten bei der Herstellung von leichten und dennoch starken Materialien für verschiedene industrielle Anwendungen führen .
Supramolekulare Chemie
This compound ist in der supramolekularen Chemie von Bedeutung. Sie kann als Baustein für den Aufbau größerer supramolekularer Strukturen durch nichtkovalente Wechselwirkungen dienen. Diese Strukturen haben potenzielle Anwendungen bei der Entwicklung von molekularen Sensoren, Katalysatoren und als Komponenten in der Molekularelektronik .
Porenreiche Molekülkristalle
Die Fähigkeit der Verbindung, stabile Wasserstoffbrückenbindungen zu bilden, macht sie für die Herstellung von porenreichen Molekülkristallen geeignet. Diese Kristalle können Anwendungen in der Gasspeicherung, Trenntechnologien und Katalyse finden. Die Porosität dieser Materialien kann durch Manipulation der Adamantan-basierten Gerüste fein abgestimmt werden .
Bau von Nanobauelementen
Die präzise und stabile Struktur von this compound ermöglicht ihren Einsatz beim Bau von Nanobauelementen. Sie kann als Gerüst für den Bau von Geräten im Nanometermaßstab dienen, die in verschiedenen Hightech-Anwendungen eingesetzt werden könnten, darunter Computertechnik und medizinische Diagnostik .
Sanierung der Umwelt
Schließlich kann this compound bei Bemühungen zur Sanierung der Umwelt eingesetzt werden. Ihr Gerüst kann so konzipiert werden, dass es Schadstoffe einfängt oder chemische Reaktionen erleichtert, die schädliche Substanzen abbauen. Diese Anwendung ist besonders relevant im Bereich der grünen Chemie, wo der Fokus auf der Reduzierung von Umweltbelastungen liegt<a aria-label="2: environmental remediation" data-citationid
Wirkmechanismus
Target of Action
Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) is an adamantane derivative containing four carboxylic acid groups bonded to each of its four tetrahedral carbon centers It has been shown to interact with integrin receptors .
Mode of Action
ADTA’s mode of action is primarily through its interaction with its targets. It forms supramolecular structures in the presence of formamide
Biochemical Pathways
ADTA’s tetrahedral symmetry provides applications as a hydrogen-bonded organic framework linker . It crystallizes into a five-fold interpenetrated diamond cubic network in which ADTA units are hydrogen-bonded to each other through their carboxylic acid groups . This suggests that it may affect biochemical pathways related to hydrogen bonding and supramolecular structure formation.
Result of Action
Its ability to form supramolecular structures suggests that it may have significant effects on cellular architecture and function .
Action Environment
The action, efficacy, and stability of ADTA can be influenced by environmental factors such as the presence of formamide, which enables it to form supramolecular structures . Other environmental factors that could potentially influence its action include temperature, pH, and the presence of other chemical species.
Safety and Hazards
According to the safety information provided by MilliporeSigma, ADTA is classified under GHS07 and has hazard statements H317 and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
The unique structural and chemical properties of ADTA provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Eigenschaften
IUPAC Name |
adamantane-1,3,5,7-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O8/c15-7(16)11-1-12(8(17)18)4-13(2-11,9(19)20)6-14(3-11,5-12)10(21)22/h1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAIZPYLEYEEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347521 | |
| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100884-80-8 | |
| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100884-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the crystal structure of Adamantane-1,3,5,7-tetracarboxylic acid unique?
A1: Adamantane-1,3,5,7-tetracarboxylic acid exhibits a remarkable fivefold-diamond structure in its crystalline form. [] This means that the molecules assemble into a complex network reminiscent of the structure of diamond, with each molecule acting as a node within this network.
Q2: How does Adamantane-1,3,5,7-tetracarboxylic acid form inclusion compounds?
A2: The tetracarboxylic acid groups in this molecule are positioned tetrahedrally. This allows them to form strong hydrogen bonds with each other, creating a robust and porous framework. [] This framework can then accommodate various guest molecules within its cavities, leading to the formation of inclusion compounds.
Q3: Are there any limitations to the types of guest molecules that Adamantane-1,3,5,7-tetracarboxylic acid can accommodate?
A4: While Adamantane-1,3,5,7-tetracarboxylic acid shows a high propensity for inclusion compound formation, limitations exist. Attempts to create inclusion compounds with extremely bulky guests have so far been unsuccessful. [] This suggests a size limit to the cavities within the host framework.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



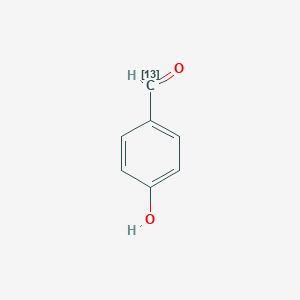
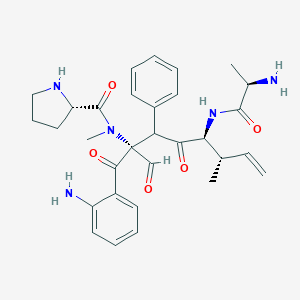
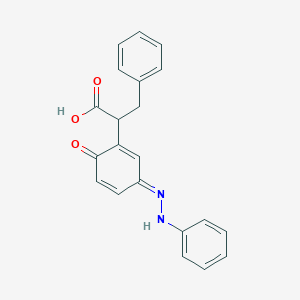
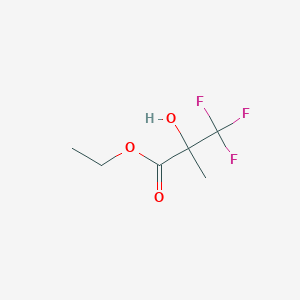
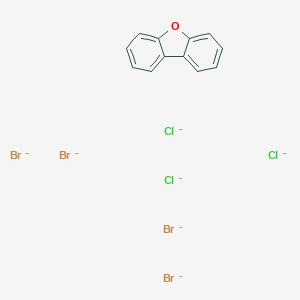
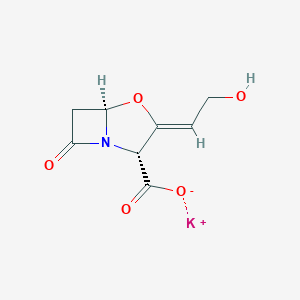


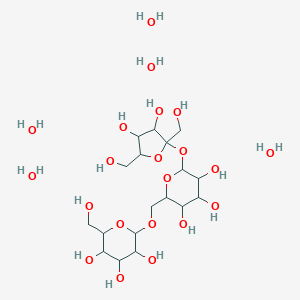

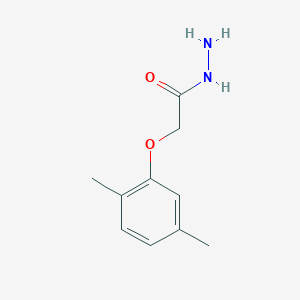
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

